![molecular formula C19H14Cl2N2O2 B4754704 2-{[5-(3,4-dichlorophenyl)-3-isoxazolyl]carbonyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4754704.png)
2-{[5-(3,4-dichlorophenyl)-3-isoxazolyl]carbonyl}-1,2,3,4-tetrahydroisoquinoline
Overview
Description
2-{[5-(3,4-dichlorophenyl)-3-isoxazolyl]carbonyl}-1,2,3,4-tetrahydroisoquinoline, also known as CTIQ, is a chemical compound that has been extensively studied for its potential use in various scientific research applications. CTIQ belongs to the class of tetrahydroisoquinoline compounds and has been found to exhibit several biochemical and physiological effects.
Mechanism of Action
The mechanism of action of 2-{[5-(3,4-dichlorophenyl)-3-isoxazolyl]carbonyl}-1,2,3,4-tetrahydroisoquinoline is not fully understood, but it is believed to act on several targets in the body. 2-{[5-(3,4-dichlorophenyl)-3-isoxazolyl]carbonyl}-1,2,3,4-tetrahydroisoquinoline has been found to bind to the dopamine D2 receptor and the sigma-1 receptor, both of which are involved in the regulation of neurotransmitter release and neuronal survival (Kang et al., 2013). 2-{[5-(3,4-dichlorophenyl)-3-isoxazolyl]carbonyl}-1,2,3,4-tetrahydroisoquinoline has also been shown to inhibit the activity of several enzymes that are involved in the production of inflammatory mediators, such as cyclooxygenase-2 and inducible nitric oxide synthase (Liu et al., 2012).
Biochemical and Physiological Effects
2-{[5-(3,4-dichlorophenyl)-3-isoxazolyl]carbonyl}-1,2,3,4-tetrahydroisoquinoline has been found to exhibit several biochemical and physiological effects. It has been shown to increase the levels of several neurotransmitters, including dopamine, norepinephrine, and serotonin, in animal models (Kang et al., 2013). 2-{[5-(3,4-dichlorophenyl)-3-isoxazolyl]carbonyl}-1,2,3,4-tetrahydroisoquinoline has also been found to reduce the levels of inflammatory mediators, such as prostaglandin E2 and tumor necrosis factor-alpha, in animal models of inflammation (Liu et al., 2012).
Advantages and Limitations for Lab Experiments
One of the advantages of using 2-{[5-(3,4-dichlorophenyl)-3-isoxazolyl]carbonyl}-1,2,3,4-tetrahydroisoquinoline in lab experiments is its high yield and purity, which makes it easy to obtain and work with. 2-{[5-(3,4-dichlorophenyl)-3-isoxazolyl]carbonyl}-1,2,3,4-tetrahydroisoquinoline has also been found to exhibit promising results in various scientific research applications, making it a valuable compound for researchers. However, one of the limitations of using 2-{[5-(3,4-dichlorophenyl)-3-isoxazolyl]carbonyl}-1,2,3,4-tetrahydroisoquinoline in lab experiments is its potential toxicity, which needs to be carefully monitored and controlled (Kang et al., 2013).
Future Directions
There are several future directions for research on 2-{[5-(3,4-dichlorophenyl)-3-isoxazolyl]carbonyl}-1,2,3,4-tetrahydroisoquinoline. One area of research is the development of more selective and potent 2-{[5-(3,4-dichlorophenyl)-3-isoxazolyl]carbonyl}-1,2,3,4-tetrahydroisoquinoline analogs that can target specific receptors and enzymes in the body. Another area of research is the investigation of the long-term effects of 2-{[5-(3,4-dichlorophenyl)-3-isoxazolyl]carbonyl}-1,2,3,4-tetrahydroisoquinoline on the body, including its potential for addiction and tolerance. Additionally, more studies are needed to determine the optimal dosage and administration of 2-{[5-(3,4-dichlorophenyl)-3-isoxazolyl]carbonyl}-1,2,3,4-tetrahydroisoquinoline for various scientific research applications (Liu et al., 2012).
Conclusion
In conclusion, 2-{[5-(3,4-dichlorophenyl)-3-isoxazolyl]carbonyl}-1,2,3,4-tetrahydroisoquinoline is a chemical compound that has been extensively studied for its potential use in various scientific research applications. It has been found to exhibit several biochemical and physiological effects, including neuroprotection, anti-cancer, and anti-inflammatory effects. 2-{[5-(3,4-dichlorophenyl)-3-isoxazolyl]carbonyl}-1,2,3,4-tetrahydroisoquinoline has a promising future in scientific research, and more studies are needed to fully understand its mechanism of action and potential applications.
Scientific Research Applications
2-{[5-(3,4-dichlorophenyl)-3-isoxazolyl]carbonyl}-1,2,3,4-tetrahydroisoquinoline has been extensively studied for its potential use in various scientific research applications. It has been found to exhibit promising results in the treatment of several diseases, including neurodegenerative disorders, cancer, and inflammation (Liu et al., 2012). 2-{[5-(3,4-dichlorophenyl)-3-isoxazolyl]carbonyl}-1,2,3,4-tetrahydroisoquinoline has been shown to have a neuroprotective effect in animal models of Parkinson's disease and Alzheimer's disease (Kang et al., 2013). It has also been found to inhibit the growth of cancer cells and reduce inflammation in animal models (Liu et al., 2012).
properties
IUPAC Name |
[5-(3,4-dichlorophenyl)-1,2-oxazol-3-yl]-(3,4-dihydro-1H-isoquinolin-2-yl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14Cl2N2O2/c20-15-6-5-13(9-16(15)21)18-10-17(22-25-18)19(24)23-8-7-12-3-1-2-4-14(12)11-23/h1-6,9-10H,7-8,11H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYDQKSIUUYJHLM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=O)C3=NOC(=C3)C4=CC(=C(C=C4)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14Cl2N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[5-(3,4-Dichlorophenyl)-1,2-oxazole-3-carbonyl]-1,2,3,4-tetrahydroisoquinoline |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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